3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid

Beschreibung

Systematic Nomenclature and Structural Identification

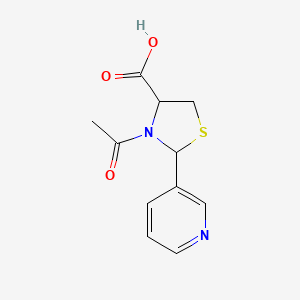

The compound 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid derives its systematic name from the thiazolidine core structure, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The numbering begins at the sulfur atom (position 1), with the acetyl group (-COCH₃) occupying position 3 and the pyridin-3-yl substituent (a pyridine ring attached via its third carbon) at position 2. The carboxylic acid (-COOH) group is located at position 4.

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy identifies proton environments, such as the acetyl methyl group (δ ~2.1–2.3 ppm) and pyridinyl aromatic protons (δ ~7.3–8.6 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches for the acetyl (∼1700 cm⁻¹) and carboxylic acid (∼1720 cm⁻¹) groups. Mass spectrometry provides molecular weight validation, with the molecular formula C₁₁H₁₂N₂O₃S yielding a calculated exact mass of 268.06 g/mol.

Eigenschaften

CAS-Nummer |

65897-42-9 |

|---|---|

Molekularformel |

C11H12N2O3S |

Molekulargewicht |

252.29 g/mol |

IUPAC-Name |

3-acetyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16) |

InChI-Schlüssel |

MJXZBJCKDZKESQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Acetyl-2-pyridin-3-ylthiazolidin-4-carbonsäure umfasst typischerweise die Kondensation von 3-Acetylpyridin mit Thiazolidin-4-carbonsäure unter sauren oder basischen Bedingungen. Die Reaktion wird oft in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorids oder Thionylchlorids durchgeführt, um die Bildung des Thiazolidinrings zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Reduktion der Carbonylgruppe in der Acetyleinheit kann das entsprechende Alkohol ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für Substitutionsreaktionen am Pyridinring verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte oder nitrierte Derivate des Pyridinrings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazolidine derivatives, including 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid, exhibit promising anticancer properties. For instance, derivatives of thiazolidine-4-carboxylic acid have shown effectiveness against prostate and ovarian cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Antiviral Properties

This compound has also been evaluated for its antiviral activity. A study highlighted the synthesis of thiazolidine derivatives that displayed significant antiviral effects against the Tobacco Mosaic Virus (TMV). The mechanism of action involves inhibiting virus assembly, making these compounds potential candidates for antiviral drug development .

Antioxidant Effects

The compound has been studied for its antioxidant properties, which are beneficial in reducing oxidative stress in various biological systems. This attribute is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS) .

Cytotoxicity and Selectivity

Studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, specific modifications to the thiazolidine structure have resulted in compounds that selectively target cancerous tissues, showcasing their potential for targeted therapy .

Case Studies

Wirkmechanismus

The mechanism of action of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

a) 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1028030-87-6)

- Structure : Replaces pyridin-3-yl with thiophen-3-yl (sulfur-containing aromatic ring).

- Properties: Molecular Formula: C₁₀H₁₁NO₃S₂ Molar Mass: 257.33 g/mol pKa: 3.18 ± 0.40 (predicted) Boiling Point: 533.7 ± 50.0 °C (predicted) .

b) Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Derivatives

- Structure : Pyridin-2-yl or pyridin-4-yl substituents (positional isomers of pyridin-3-yl).

- Impact :

Stereoisomeric Variants

a) (R)-3-Acetylthiazolidine-4-carboxylic Acid (CAS 54323-50-1)

- Similarity Score : 1.00 (structurally identical except for the absence of the pyridin-3-yl group).

b) (S)-Thiazolidine-4-carboxylic Acid (CAS 45521-09-3)

- Similarity Score : 0.82.

- Key Differences : Absence of acetyl and pyridinyl groups diminishes steric bulk and lipophilicity, increasing hydrophilicity .

Functional Group Modifications

a) 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid (CAS 5718-83-2)

- Similarity Score : 0.64.

- Structure : Replaces acetyl with thioxo and oxo groups.

b) Hydroxyphenyl-Substituted Derivatives

- Example : (4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid.

- Impact : Hydroxyl groups improve aqueous solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Physicochemical and Spectroscopic Comparisons

NMR Profiling

- Evidence : NMR studies on similar thiazolidine derivatives (e.g., compounds 1 and 7 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid, the pyridin-3-yl group would induce distinct deshielding effects in these regions compared to thienyl or cyclohexyl analogs .

Lumping Strategy Analysis

- Concept : Compounds with shared thiazolidine cores but varying substituents (e.g., acetyl, pyridinyl, thienyl) may be "lumped" for predictive modeling. However, substituent-specific properties (e.g., pKa, logP) necessitate individualized assessment for applications like drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | pKa | Key Substituent |

|---|---|---|---|---|---|

| This compound | - | C₁₁H₁₂N₂O₃S | 252.29 (calc.) | ~3.5 (est.) | Pyridin-3-yl, Acetyl |

| 3-Acetyl-2-(3-thienyl)-thiazolidine-4-carboxylic acid | 1028030-87-6 | C₁₀H₁₁NO₃S₂ | 257.33 | 3.18 | Thiophen-3-yl |

| (R)-3-Acetylthiazolidine-4-carboxylic acid | 54323-50-1 | C₆H₉NO₃S | 175.20 | ~3.0 | None (stereoisomer) |

Table 2: Similarity Scores (Based on )

| Compound Name | CAS No. | Similarity Score |

|---|---|---|

| (R)-3-Acetylthiazolidine-4-carboxylic acid | 54323-50-1 | 1.00 |

| (S)-Thiazolidine-4-carboxylic acid | 45521-09-3 | 0.82 |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid | 5718-83-2 | 0.66 |

Biologische Aktivität

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of 2-pyridinecarboxaldehyde with thiazolidine derivatives under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .

Key Mechanisms Identified:

- Inhibition of Cell Proliferation: The compound exhibits antiproliferative effects on various cancer cell lines, including melanoma and prostate cancer .

- Induction of Apoptosis: It has been observed that treatment with this compound increases the percentage of cancer cells undergoing apoptosis .

- Reactive Oxygen Species (ROS) Modulation: Similar thiazolidine derivatives have been shown to reduce intracellular ROS levels, suggesting a protective mechanism against oxidative stress .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Melanoma (B16-F1, A375) | 0.12 - 10.9 | Cell cycle arrest and apoptosis |

| Cytotoxicity | Prostate Cancer (DU145, PC3) | 0.15 - 8.5 | Induction of apoptosis |

| ROS Reduction | Trophozoite cultures | Not specified | Defense against oxidative stress |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of thiazolidine-4-carboxylic acid showed potent cytotoxicity against prostate cancer cell lines with GI50 values as low as 0.12 µM, indicating strong growth inhibition .

- Oxidative Stress Defense : Research indicated that thiazolidine derivatives enhanced the growth of trophozoites while simultaneously reducing ROS levels, suggesting their role in cellular defense mechanisms against oxidative damage .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the thiazolidine ring significantly affect the compound's biological activity, emphasizing the importance of specific functional groups in enhancing anticancer properties .

Q & A

Q. What are the key synthetic steps for preparing 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid?

The synthesis involves two primary steps: (1) coupling a Boc-protected thiazolidine-4-carboxylic acid derivative with pyridin-3-ylamine using EDCI/HOBt in CH₂Cl₂, followed by (2) deprotection of the Boc group using trifluoroacetic acid (TFA). A subsequent acetylation step introduces the acetyl group via reaction with acetyl chloride in the presence of pyridine as a base. Purification is achieved using silica gel column chromatography with a gradient of hexane/ethyl acetate .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Essential techniques include:

- ¹H NMR spectroscopy to confirm the integration of aromatic protons (pyridinyl and thiazolidine moieties) and acetyl group signals.

- Mass spectrometry (MS) for molecular ion peak validation.

- X-ray crystallography (using SHELX programs) to resolve stereochemical ambiguities and confirm the 3D structure .

Q. What purification methods are effective for isolating this compound?

- Silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 10:1 to 1:1 v/v) for intermediate purification.

- Recrystallization from ethanol or methanol for final product isolation. Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acetylation step?

Key parameters include:

- Stoichiometry : Use a 4:1 molar ratio of acetyl chloride to the substrate to ensure complete acetylation.

- Temperature : Conduct reactions at 0°C initially to minimize side reactions, then warm to room temperature.

- Catalysis : Explore alternative bases (e.g., DMAP) or solvents (e.g., DMF) to enhance reaction efficiency .

Q. How can researchers resolve discrepancies between computational and experimental spectral data?

- Perform higher-level DFT calculations (e.g., B3LYP/6-311++G(d,p)) to refine theoretical NMR chemical shifts.

- Cross-validate using 2D NMR techniques (COSY, HSQC) and X-ray crystallography to unambiguously assign structural features .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Systematic substitution : Modify the pyridinyl or thiazolidine substituents (e.g., electron-withdrawing/donating groups) and assess biological activity.

- In vitro assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity, correlating structural changes with potency .

Q. How can the stereochemistry of the thiazolidine ring be definitively determined?

- Use X-ray crystallography (SHELXL refinement) to resolve absolute configuration.

- Alternatively, employ NOE NMR experiments to identify spatial proximity between protons in the ring .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases, kinases).

- Antimicrobial testing : Use microdilution methods to determine MIC values against bacterial/fungal strains.

- Cytotoxicity screening : Assess viability in cancer cell lines via MTT or resazurin assays .

Methodological Notes

- Safety Precautions : Handle TFA and acetyl chloride in a fume hood with appropriate PPE (gloves, goggles). Refer to safety data sheets for structural analogs (e.g., 3-Acetylthiazolidine-4-carboxylic acid) for hazard guidance .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, temperature ramps) meticulously to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.